Cas no 1264754-13-3 (PROTAC ERRα ligand 1)

PROTAC ERRα ligand 1 structure
Nombre del producto:PROTAC ERRα ligand 1
Número CAS:1264754-13-3
MF:C19H11F3N2O4S
Megavatios:420.361853837967
CID:4584268
PubChem ID:46916268
PROTAC ERRα ligand 1 Propiedades químicas y físicas
Nombre e identificación
-
- E3 ligase Ligand 5
- PROTAC ERRα ligand 1
- 4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile
- PROTAC ERRα ligand 1,inhibit,PROTAC ERRα ligand-1,Inhibitor,PROTAC ERRα ligand1,Estrogen Receptor/ERR
- 4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)-2-methoxyphenoxy]-3-trifluoromethylbenzonitrile
- CS-0035352
- A ligand 1
- CHEMBL1671971
- 5FB
- E3L-4133
- EX-A3298
- MFCD29034874
- AS-77193
- HY-U00425
- PROTAC ERR
- 4-[4-[(Z)-(2,4-dioxothiazolidin-5-ylidene)methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzonitrile
- 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
- 4-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-3-(trifluoromethyl)benzonitrile
- BDBM50336730
- 1264754-13-3
- 1055361-35-7
- (Z)-4-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
- PROTAC ERRalpha ligand 1
- Z2635258858
- DA-72960
- AKOS027322809
- 4-{4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-3-(trifluoromethyl)benzonitrile
-
- Renchi: 1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8-
- Clave inchi: OBBIOCQFTMNSJI-PXNMLYILSA-N
- Sonrisas: C(#N)C1=CC=C(OC2=CC=C(/C=C3\SC(=O)NC\3=O)C=C2OC)C(C(F)(F)F)=C1
Atributos calculados
- Calidad precisa: 420.03916250g/mol
- Masa isotópica única: 420.03916250g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 4
- Complejidad: 733
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.3
- Superficie del Polo topológico: 114Ų
Propiedades experimentales
- Color / forma: Solid
- Denso: 1.5±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
PROTAC ERRα ligand 1 Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.
PROTAC ERRα ligand 1 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243683-1.0g |
4-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-3-(trifluoromethyl)benzonitrile |
1264754-13-3 | 95% | 1.0g |
$0.0 | 2023-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15191-100 mg |
PROTAC ERRα ligand 1 |
1264754-13-3 | 99.45% | 100MG |
¥8067.00 | 2023-04-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15191-500 mg |
PROTAC ERRα ligand 1 |
1264754-13-3 | 99.45% | 500MG |
¥18147.00 | 2023-04-05 | |
eNovation Chemicals LLC | Y1236136-5mg |
4-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-3-(trifluoromethyl)benzonitrile |
1264754-13-3 | 98% | 5mg |
$135 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P578995-10mg |
PROTAC ERRα ligand 1 |
1264754-13-3 | 98% | 10mg |
¥1619.90 | 2023-09-01 | |
eNovation Chemicals LLC | Y1236136-10mg |
4-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-3-(trifluoromethyl)benzonitrile |
1264754-13-3 | 98% | 10mg |
$385 | 2024-06-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50940-100mg |
E3 ligase Ligand 5 |
1264754-13-3 | 98% | 100mg |
¥10699.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15191-25 mg |
PROTAC ERRα ligand 1 |
1264754-13-3 | 99.45% | 25mg |
¥3174.00 | 2023-04-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15191-2 mg |
PROTAC ERRα ligand 1 |
1264754-13-3 | 99.45% | 2mg |
¥732.00 | 2023-04-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P883520-500mg |
PROTAC ERRα ligand 1 |
1264754-13-3 | 98% | 500mg |
¥42,000.00 | 2022-09-01 |
PROTAC ERRα ligand 1 Literatura relevante
-
1. Book reviews
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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